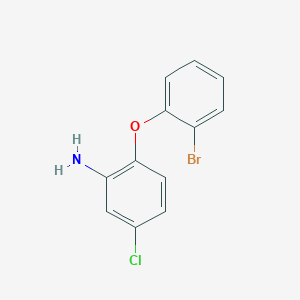

2-(2-Bromophenoxy)-5-chloroaniline

描述

Structure

3D Structure

属性

分子式 |

C12H9BrClNO |

|---|---|

分子量 |

298.56 g/mol |

IUPAC 名称 |

2-(2-bromophenoxy)-5-chloroaniline |

InChI |

InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 |

InChI 键 |

JOEBWDLHVJECRO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Br |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Bromophenoxy 5 Chloroaniline

Precursor Synthesis and Derivatization

Synthesis of 2-bromo-5-chloroaniline (B1280272) as a key intermediate

2-Bromo-5-chloroaniline serves as a foundational component in the synthesis of the target molecule. chemicalbook.com Its preparation can be achieved through various synthetic routes, primarily involving the manipulation of substituted anilines.

A common and direct method for the synthesis of 2-bromo-4-chloroaniline (B1265534) involves the electrophilic bromination of 4-chloroaniline (B138754). chemicalbook.com In this reaction, the potent activating and ortho-, para-directing effect of the amino group (-NH2) overcomes the deactivating but also ortho-, para-directing nature of the chloro group (-Cl). With the para position occupied by the chlorine atom, the incoming bromine electrophile is directed to the ortho position, yielding the desired 2-bromo-4-chloroaniline. To control the regioselectivity and prevent over-bromination, the amino group can be first protected via acetylation to form 4-chloroacetanilide. The resulting acetamido group is less activating and its steric bulk further favors bromination at the C2 position. Subsequent hydrolysis of the acetamido group then furnishes 2-bromo-4-chloroaniline. chegg.com

A general procedure for the direct bromination involves treating 4-chloroaniline with a brominating agent in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol. chemicalbook.com The reaction progress is monitored until the disappearance of the starting material, after which the product is isolated and purified. chemicalbook.com

An alternative approach to aniline (B41778) derivatives involves multi-step sequences starting from a different isomer. For instance, the synthesis of m-bromoaniline from benzene (B151609) requires a three-step process: nitration, followed by bromination, and finally reduction of the nitro group. libretexts.org This is because the nitro group is a meta-director, allowing for the introduction of bromine at the desired position. libretexts.org The subsequent reduction of the nitro group to an amine must be the final step as the amino group is an ortho-, para-director. libretexts.org

Similarly, a synthetic route to 3-bromo-5-chloroaniline (B31250) can be envisioned starting from 3-chloronitrobenzene. A reduction reaction, using reagents such as iron powder or Raney nickel with hydrazine (B178648) hydrate, would convert the nitro group to an amine, yielding 3-bromo-5-chloroaniline. google.com This highlights how the strategic manipulation of directing groups and the sequence of reactions are crucial in achieving the desired substitution pattern on the aniline ring.

Preparation of 2-bromophenols or related precursors

The second key precursor is 2-bromophenol (B46759). Several methods exist for its synthesis, including the direct bromination of phenol (B47542) and the diazotization of o-bromoaniline or o-aminophenol. orgsyn.orgguidechem.com The direct bromination of phenol can yield a mixture of ortho- and para-bromophenol, as well as di-brominated products. orgsyn.orgguidechem.com To improve the yield of the ortho isomer, the reaction can be carried out by first sulfonating the phenol, followed by bromination and then removal of the sulfonic acid group. orgsyn.org

Another common method involves the diazotization of o-aminophenol followed by a Sandmeyer-type reaction. orgsyn.orgguidechem.com In this process, the amino group of o-aminophenol is converted into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. guidechem.com More modern approaches for the synthesis of 2-bromophenol include the reaction of organoboronic acids with a brominating agent in the presence of a base. chemicalbook.comchemicalbook.com

Ether Linkage Formation Strategies for 2-(2-Bromophenoxy)-5-chloroaniline

The central transformation in the synthesis of the target molecule is the formation of the diaryl ether linkage. This is typically achieved through nucleophilic aromatic substitution or related coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the ether bond. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgpressbooks.pub For the synthesis of this compound, this would typically involve the reaction of the sodium or potassium salt of 2-bromophenol (acting as the nucleophile) with an appropriately activated derivative of 2-bromo-5-chloroaniline.

The SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

A related and historically significant method for forming C-O bonds in diaryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The reaction of 2-bromo-5-chloroaniline with 2-bromophenol in the presence of a copper catalyst and a base would be a viable route to this compound. The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend of I > Br > Cl. mdpi.com

Recent advancements have also explored homolysis-enabled electronic activation for SNAr reactions of halophenols, where a transient radical acts as a powerful electron-withdrawing group to activate the ring towards nucleophilic attack. osti.gov

Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type coupling)

Metal-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds and their derivatives. The Ullmann reaction, a classic example, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.com While effective, this reaction often requires harsh conditions and can result in low yields, leading to the preference for palladium-catalyzed alternatives in many cases. byjus.com

Role of copper or palladium catalysts

Both copper and palladium catalysts are instrumental in the synthesis of compounds like this compound and its derivatives.

Copper Catalysis: Copper catalysts are widely used in Ullmann-type reactions for the formation of C-N and C-O bonds. beilstein-journals.org Copper can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), which allows it to participate in various catalytic cycles. beilstein-journals.orgmdpi.com In a typical Ullmann condensation, an active copper(I) species is formed, which then undergoes oxidative addition with an aryl halide. byjus.com For the synthesis of this compound, a copper-catalyzed Ullmann-type ether synthesis would be a primary method, coupling a substituted phenoxide with an aryl halide. organic-chemistry.org Recent advancements have focused on developing milder reaction conditions, sometimes even at room temperature, by using specific ligands.

Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming C-C and C-N bonds. beilstein-journals.orgthieme-connect.de These reactions often offer higher yields and milder conditions compared to traditional copper-catalyzed methods. byjus.com In the context of derivatizing this compound, palladium catalysts would be crucial for introducing a wide range of substituents. For instance, a palladium catalyst in tandem with a copper catalyst can be used in decarboxylative approaches to create complex heterocyclic structures. nih.gov In such systems, both metals are often essential for the reaction to proceed efficiently. nih.gov

Ligand design and effects on efficiency and selectivity

The choice of ligand is critical in metal-catalyzed coupling reactions as it significantly influences the catalyst's activity, stability, and selectivity.

In copper-catalyzed Ullmann reactions, ligands such as phenanthrolines, cyclohexyldiamines, and oxalamides have been employed to improve reaction efficiency. More recently, benzene-1,2-diamine-based ligands have been shown to be highly effective, enabling cross-coupling reactions at room temperature. tcichemicals.com These ligands coordinate to the copper center, creating an electron-rich anionic complex that facilitates rapid oxidative addition. tcichemicals.com The ortho-aryl substituents on these ligands can also provide stabilizing π-interactions, preventing the decomposition of highly reactive intermediates. tcichemicals.com

In palladium-catalyzed reactions, phosphine-based ligands are common. thieme-connect.de The design of these ligands can be tailored to control the steric and electronic properties of the palladium center, thereby influencing the efficiency and selectivity of the coupling reaction. For example, in Suzuki-Miyaura cross-coupling reactions, specific palladium-phosphine complexes are used to achieve high yields and short reaction times, even in aqueous media. unimib.it

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the presence of several functional groups: an aniline nitrogen, a bromo substituent, and a chloro substituent on the aromatic rings. These sites allow for a variety of chemical transformations.

Reactions at the Aniline Nitrogen

The aniline nitrogen in this compound is a key site for derivatization due to its nucleophilic nature. chemicalbook.com

Acylation and Amidation Reactions

Acylation and amidation are common reactions performed on the aniline nitrogen to introduce new functional groups and build more complex molecular architectures. chemicalbook.com

Acylation: This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base. For example, 2-bromo-5-chloroaniline can be acylated with 3-(3-chlorophenyl)-2-(3-methoxyphenyl)propanoic acyl chloride to form an amide, which can then be used to synthesize chiral 3-aryl-3-benzyloxindoles with potential antitumor activity. chemicalbook.com The reactivity of the acylating agent can be enhanced by using strong Brønsted acids, which can generate highly electrophilic acylium ions. mdpi.com

Amidation: Amidation can be achieved through various methods, including coupling with carboxylic acids using activating agents. In a study on lactoferrin, chemical modification through amidation was shown to enhance its antimicrobial properties, demonstrating how changing the charge of a molecule through this reaction can alter its biological activity. nih.gov

These reactions at the aniline nitrogen are crucial for creating a diverse range of derivatives from this compound, which can then be screened for various applications.

Alkylation and Amine Functionalization

The primary amino group (-NH₂) in this compound is a key site for nucleophilic reactions, allowing for various functionalization strategies. While direct alkylation can be challenging due to the potential for polyalkylation, this reactivity can be controlled. More common and controlled functionalizations involve acylation and related reactions.

The amine can readily react with acyl chlorides or anhydrides in a process known as acylation to form stable amide derivatives. For instance, the reaction of the closely related 2-bromo-5-chloroaniline with acyl chlorides yields N-acylated products. chemicalbook.com Similarly, it can react with carbon dioxide in the presence of a base like DBU to form carbamic acids, which can be further converted to unsymmetrical ureas. chemicalbook.com Another functionalization involves the reaction with thiophosgene, which converts the primary amine into a reactive isothiocyanate group (-N=C=S). chemicalbook.com This intermediate is a valuable building block for the synthesis of various sulfur-and-nitrogen-containing heterocycles.

These transformations highlight the amine's role as a versatile handle for introducing a wide range of substituents, thereby modifying the molecule's properties for various synthetic applications.

Reactions at the Aryl Halides (Bromine and Chlorine)

The presence of two different halogen atoms on the aromatic rings—a bromine atom on the phenoxy ring and a chlorine atom on the aniline ring—offers opportunities for selective and sequential reactions, primarily through transition-metal-catalyzed cross-coupling reactions. The differing reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition steps) allows for regioselective functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig coupling)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org For this compound, the more reactive C-Br bond is expected to react preferentially. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the 2'-position of the phenoxy ring. For example, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been shown to be effective, highlighting the feasibility of such reactions on substrates similar to the aniline portion of the target molecule. chemicalbook.com The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, dppf | Stabilizes the catalyst and facilitates reaction steps |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuONa | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and influences catalyst activity |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon-based nucleophile |

This table presents generalized conditions and specific reagents may vary based on the substrate. nih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orglibretexts.org This transformation is instrumental in synthesizing complex arylamines. As with the Suzuki coupling, the C-Br bond of this compound would be the primary site of reaction. This allows for the introduction of a secondary or tertiary amino group at the 2'-position of the phenoxy ring. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands often providing the best results. nih.govbeilstein-journals.orgresearchgate.net

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on the unactivated aryl halides of this compound is generally difficult and requires harsh conditions or specific activation. The electron-rich nature of the rings, particularly the aniline ring, disfavors the addition of a nucleophile.

However, SNAr reactions can occur on aryl halides if the ring is sufficiently activated by strong electron-withdrawing groups, which is not the case here. osti.govyoutube.com For related compounds like 2-bromo-5-chloroaniline, some substitution reactions have been reported, such as reacting with substituted aminopyrimidines. chemicalbook.com In the context of this compound, palladium-catalyzed cross-coupling reactions are the more synthetically viable methods for achieving substitution at the halide positions. It is worth noting that the reactivity difference between the C-Br and C-Cl bonds is a key factor, with the C-Br bond being significantly more susceptible to cleavage by palladium catalysts, allowing for selective functionalization. ossila.com

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound is ideally suited for intramolecular cyclization reactions, providing a direct route to valuable nitrogen- and oxygen-containing heterocyclic systems. These reactions typically involve the formation of a new bond between the aniline nitrogen and the brominated phenoxy ring.

Formation of Benzo-fused Systems

Intramolecular cyclization can lead to the formation of various benzo-fused heterocyclic systems. A prominent example is the copper- or palladium-catalyzed intramolecular C-N bond formation. For instance, a related reaction using 2-bromo-5-chloroaniline and an amino acid derivative undergoes a Cu-catalyzed Ullmann coupling followed by cyclization to form a quinoxalinone core, which is a type of benzo-fused heterocycle. chemicalbook.com Such strategies can be adapted to synthesize a variety of fused ring systems, which are common motifs in pharmacologically active molecules. nih.govresearchgate.netjsynthchem.com

Synthesis of Phenoxazine (B87303) and related heterocyclic systems

One of the most significant applications of this compound and its analogues is the synthesis of phenoxazines and the structurally related dibenzo[b,f] libretexts.orgwikipedia.orgoxazepines. These core structures are found in numerous biologically active compounds.

The synthesis of a substituted phenoxazine can be achieved via an intramolecular Ullmann condensation or a Buchwald-Hartwig type C-N coupling. In this process, the aniline nitrogen attacks the carbon atom bearing the bromine atom on the adjacent phenoxy ring, leading to the formation of the central oxazine (B8389632) ring after elimination of HBr. This cyclization creates the tricyclic phenoxazine skeleton. The chlorine atom at position 5 of the starting aniline remains on the final phenoxazine product, yielding a chlorophenoxazine derivative. researchgate.net

Similarly, this precursor can be envisioned in the synthesis of dibenzo[b,f] libretexts.orgwikipedia.orgoxazepines, which are seven-membered heterocyclic systems of significant pharmaceutical interest. The intramolecular cyclization would be a key step in forming the central oxazepine ring.

Table 2: Heterocyclic Systems Derived from Intramolecular Cyclization

| Starting Moiety | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| 2-(2-Bromophenoxy)aniline | Intramolecular C-N Coupling (e.g., Ullmann, Buchwald-Hartwig) | Phenoxazine | Tricyclic system with a central 1,4-oxazine ring. |

This table illustrates the potential heterocyclic scaffolds accessible from the core structure of this compound.

Electrophilic Aromatic Substitution on the Aromatic Rings

The structure of this compound features two distinct aromatic rings, each with its own set of substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS). The reactivity of these rings towards electrophiles is governed by the interplay of the electronic and steric effects of the amine (-NH₂), chloro (-Cl), bromo (-Br), and ether (-O-) functionalities.

Analysis of Substituent Effects:

Ring A (Aniline Ring): This ring is substituted with a powerful activating group, the amino group (-NH₂), which is strongly ortho, para-directing. The chloro group (-Cl) is a deactivating but also ortho, para-directing substituent. The ether oxygen, attached at the C2 position, also contributes as an activating, ortho, para-director. The cumulative effect of these substituents, particularly the dominant -NH₂ group, renders this ring highly activated towards electrophilic attack. However, the position ortho to the amine group (C6) is sterically hindered by the bulky 2-bromophenoxy group, making substitution at the C4 position (para to the amine) the most probable outcome.

Ring B (Phenoxy Ring): This ring is influenced by the ether oxygen, an activating, ortho, para-directing group, and the bromo group (-Br), a deactivating, ortho, para-directing group. The ether linkage activates this ring, though likely to a lesser extent than the aniline ring is activated by the amine group. The most likely positions for electrophilic attack are C4' (para to the ether linkage) and C6' (ortho to the ether linkage).

Given the potent activating nature of the amino group, electrophilic substitution is expected to occur preferentially on the aniline ring (Ring A). To achieve substitution on the phenoxy ring (Ring B), it may be necessary to first protect the highly reactive amino group, for instance, by converting it to an amide (e.g., acetanilide). This modification reduces the activation of Ring A and allows for electrophilic attack on Ring B. libretexts.org

Predicted Regioselectivity of Common EAS Reactions:

The table below outlines the predicted major monosubstitution products for several common electrophilic aromatic substitution reactions on the unprotected this compound, based on the analysis of substituent effects.

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-2-(2-bromophenoxy)-5-chloroaniline |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-(2-bromophenoxy)-5-chloroaniline |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 2-(2-Bromophenoxy)-4,5-dichloroaniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-2-(2-bromophenoxy)-5-chloroaniline |

Reaction Mechanism Elucidation

The elucidation of the reaction mechanism for electrophilic aromatic substitution on this compound involves understanding the kinetics of the key steps and identifying the transient species formed during the reaction.

Kinetic Studies of Key Reaction Steps

Formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. This step is typically the slow, rate-determining step of the reaction. lumenlearning.com

Deprotonation of the arenium ion to restore aromaticity, which is a fast step. youtube.com

The rate of the reaction is therefore primarily dependent on the stability of the arenium ion intermediate. For this compound, the substituents play a crucial role in stabilizing this intermediate.

Factors Influencing Reaction Rate:

Activating Groups: The amino (-NH₂) and ether (-O-) groups are strong activating groups that donate electron density to the aromatic ring, thereby stabilizing the positive charge of the arenium ion and increasing the reaction rate. The amino group on Ring A has the most significant rate-enhancing effect.

Deactivating Groups: The chloro (-Cl) and bromo (-Br) groups are deactivating; they withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate.

Identification of Reaction Intermediates

The key reaction intermediates in the electrophilic aromatic substitution of this compound are the arenium ions. The structure and stability of these intermediates determine the regiochemical outcome of the reaction.

Arenium Ion Intermediates for Substitution on Ring A:

When an electrophile (E⁺) attacks Ring A, three potential arenium ion intermediates can be formed. The most stable of these is the one formed by attack at the C4 position, as the positive charge can be delocalized onto the powerful electron-donating amino group through resonance. This provides a significant degree of stabilization.

The resonance structures for the arenium ion formed upon attack at the C4 position (para to the -NH₂ group) demonstrate this stabilization:

The positive charge is delocalized across the ring and, most importantly, onto the nitrogen atom of the amino group. This creates a highly stable resonance contributor where all atoms (except hydrogen) have a full octet.

Attack at the C6 position (ortho to the -NH₂ group) would also result in a similarly stabilized intermediate. However, this position is subject to significant steric hindrance from the adjacent 2-bromophenoxy group, making this pathway less favorable. Attack at the C3 or C5 positions would not allow for direct resonance stabilization from the amino group and would thus proceed through higher energy intermediates, making these pathways kinetically disfavored. The formation of the activated σ-complex is a key resonance-stabilized reaction intermediate. libretexts.org

Arenium Ion Intermediates for Substitution on Ring B:

For substitution to occur on Ring B (likely requiring protection of the aniline's amino group), the arenium ion intermediates would be stabilized by the ether oxygen. Attack at the C4' and C6' positions would allow for delocalization of the positive charge onto the oxygen atom, leading to more stable intermediates compared to attack at other positions on this ring.

The identification of these intermediates in a laboratory setting would typically require specialized techniques, such as the use of superacids and low-temperature NMR spectroscopy, to generate and characterize the relatively stable arenium ions.

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromophenoxy 5 Chloroaniline and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and providing a unique "molecular fingerprint." For 2-(2-bromophenoxy)-5-chloroaniline, the spectra would be dominated by vibrations associated with the aniline (B41778) and brominated phenoxy moieties.

Identification of Functional Groups and Molecular Fingerprints

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands that confirm the presence of its key functional groups. The primary amine (–NH₂) group of the aniline ring would produce distinct stretching vibrations. The diaryl ether linkage is characterized by C-O-C stretching, while the halogen substituents (bromine and chlorine) have their own characteristic, lower-frequency vibrations. The aromatic rings themselves give rise to a series of C-H and C=C stretching and bending modes.

Based on data for analogous compounds like substituted anilines and halogenated diphenyl ethers, the expected vibrational frequencies for this compound can be predicted. For instance, studies on chloro-substituted phenoxy acetic acids and various aniline derivatives provide a basis for assigning these theoretical peaks. synquestlabs.com

Below is a table of predicted characteristic vibrational frequencies.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predicted Intensity (IR/Raman) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3500 | Medium / Medium |

| Amine (N-H) | Scissoring | 1580 - 1650 | Strong / Weak |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium / Strong |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 | Strong / Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1280 | Strong / Medium |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1050 | Medium / Strong |

| C-Cl | Stretching | 600 - 800 | Strong / Medium |

| C-Br | Stretching | 500 - 650 | Strong / Medium |

These predicted frequencies, once experimentally verified, would constitute the unique molecular fingerprint of this compound, allowing for its unambiguous identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining related structures, such as that of 4-bromo-2-chloroaniline. researchgate.net

Confirmation of Stereochemistry and Bond Lengths/Angles

The bond lengths and angles are expected to fall within established ranges for similar organic compounds. The C-N bond of the aniline group, the C-O-C ether linkage, and the C-Br and C-Cl bonds will have characteristic lengths influenced by the electronic effects of the substituents on the aromatic rings.

Below is a table of expected bond lengths and angles based on typical values from related structures.

Expected Bond Lengths

| Bond | Expected Length (Å) |

|---|---|

| C-N (aniline) | 1.38 - 1.42 |

| C-O (ether) | 1.36 - 1.43 |

| C-Cl | 1.72 - 1.76 |

| C-Br | 1.88 - 1.92 |

Expected Bond Angles

| Angle | Expected Angle (°) |

|---|---|

| C-O-C | 115 - 120 |

| C-C-N | 119 - 121 |

| C-C-Cl | 118 - 122 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary amine group is a hydrogen bond donor and can form N-H···N or N-H···O hydrogen bonds with neighboring molecules.

Computational and Theoretical Chemistry Studies of 2 2 Bromophenoxy 5 Chloroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict a molecule's properties and is foundational for further computational analysis.

Geometry Optimization and Molecular Orbitals (HOMO-LUMO analysis)

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. For 2-(2-Bromophenoxy)-5-chloroaniline, this would be achieved by minimizing the energy of the system. DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would be employed to find the equilibrium geometry by calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

From this optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be visualized and their energy levels calculated. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich aniline (B41778) ring and the phenoxy oxygen, while the LUMO may be distributed across the aromatic systems.

Electronic Properties and Reactivity Descriptors

Based on the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to further understand the electronic properties of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (calculated as (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (calculated as (I-A)/2).

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (calculated as χ²/2η).

These parameters are instrumental in predicting how the molecule will behave in chemical reactions. For instance, a high electrophilicity index would suggest that this compound is likely to act as an electrophile in reactions.

Hypothetical Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| EHOMO | -5.8 | eV |

| ELUMO | -1.2 | eV |

| Energy Gap (ΔE) | 4.6 | eV |

| Ionization Potential (I) | 5.8 | eV |

| Electron Affinity (A) | 1.2 | eV |

| Electronegativity (χ) | 3.5 | eV |

| Chemical Hardness (η) | 2.3 | eV |

| Chemical Softness (S) | 0.43 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 | eV |

Vibrational Spectra Prediction and Comparison with Experimental Data

DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-Br and C-Cl stretching, C-O-C ether linkage vibrations, and various aromatic C-H and C=C stretching and bending modes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and molecular biology for understanding and predicting intermolecular interactions.

Prediction of Ligand-Receptor Interactions

If this compound were to be investigated as a potential biologically active agent, molecular docking would be a primary step. A hypothetical protein target would be selected based on the desired therapeutic effect. The docking simulation would then place the this compound molecule into the binding site of this target protein in various conformations. The software would then calculate the most stable binding poses. These simulations would reveal potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For example, the amine group of the ligand could act as a hydrogen bond donor, while the aromatic rings could engage in pi-stacking interactions with aromatic residues of the protein.

Binding Mode Analysis and Affinity Prediction

The results of a molecular docking study are typically analyzed to understand the specific binding mode and to estimate the binding affinity. The binding affinity, often expressed as a binding energy or docking score (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the receptor. accelachem.com A lower binding energy generally suggests a more stable and favorable interaction. accelachem.com By analyzing the top-ranked docking poses, researchers can identify the key amino acid residues involved in the interaction and understand the structural basis for the ligand's binding. This information is invaluable for the rational design of more potent and selective analogs.

Hypothetical Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes against a theoretical protein target.

| Parameter | Hypothetical Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | TYR 234, PHE 356, LEU 359, ARG 120 |

| Hydrogen Bonds | N-H...O=C (ARG 120) |

| Hydrophobic Interactions | Phenyl ring with PHE 356, Bromophenyl ring with TYR 234 and LEU 359 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.govscielo.br By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and interactions of a molecule, offering insights that are often inaccessible through experimental methods alone. scielo.br

The conformational landscape of this compound is primarily dictated by the rotational freedom around the ether linkage connecting the two aromatic rings. This flexibility allows the molecule to adopt various spatial arrangements, which can significantly influence its physical properties and biological activity.

MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers. The key dihedral angles defining the conformation are those around the C-O-C bridge. By simulating the molecule in a virtual environment, researchers can observe the transitions between different conformational states and determine their relative stabilities. The stability of these conformers is a result of the balance between steric hindrance from the bulky bromine and chlorine substituents and the electronic effects of these halogen atoms.

Illustrative Data Table: Key Dihedral Angles and Conformational Energies

| Conformer | Dihedral Angle 1 (C-O-C-C) (°) | Dihedral Angle 2 (O-C-C-C) (°) | Relative Energy (kcal/mol) |

| A | 60 | 30 | 0.0 |

| B | 180 | 90 | 2.5 |

| C | -60 | -30 | 0.2 |

This table represents a hypothetical output from a conformational analysis study, illustrating how different spatial arrangements of the phenyl rings would correspond to different energy levels.

The results of such simulations can reveal the most populated conformational states under physiological conditions, providing a basis for understanding how the molecule might interact with biological targets. dntb.gov.ua

MD simulations are instrumental in understanding how this compound behaves in a solvent environment, such as water, or when interacting with a biological macromolecule like a protein. These simulations can track the molecule's trajectory, its interactions with surrounding water molecules, and any conformational changes that occur upon binding to a target. nih.gov

When studying the interaction with a biological target, MD simulations can elucidate the binding mode and the stability of the molecule within the active site. nih.gov This information is critical for structure-based drug design, as it helps in understanding the key interactions that contribute to binding affinity and specificity. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds and van der Waals contacts, can be monitored throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new, untested compounds and for identifying the key molecular features that govern their activity. acs.org

The development of a QSAR model for this compound would theoretically involve a series of structurally related diaryl ether compounds with known biological activities (e.g., enzyme inhibition, receptor binding). The process typically involves the following steps:

Data Set Preparation: A dataset of compounds with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. thieme-connect.com

A hypothetical QSAR equation for a series of diaryl ether derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + c

Where IC50 is the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors.

A crucial outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on the biological activity. researchgate.net These descriptors can be categorized into several types:

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Electronic Descriptors: Relate to the electronic properties, such as partial charges and dipole moments.

Steric Descriptors: Pertain to the size and shape of the molecule.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule.

For this compound, key descriptors would likely include those related to its hydrophobicity (due to the aromatic rings and halogens), its size and shape, and its electronic properties influenced by the bromine and chlorine atoms.

Illustrative Data Table: Relevant Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water | Affects membrane permeability and binding to hydrophobic pockets |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity | Influences long-range interactions with polar residues in a target |

| Steric | Molecular Volume | The volume occupied by the molecule | Determines the fit within a binding site |

| Topological | Wiener Index | A measure of the molecule's branching | Can relate to the overall shape and flexibility |

By understanding which descriptors are most important, medicinal chemists can rationally design new derivatives of this compound with potentially improved biological activity.

Following a comprehensive review of available scientific literature, it has been determined that there are no publicly accessible preclinical studies detailing the biological activity or mechanism of action for the specific chemical compound this compound.

Extensive searches for data pertaining to in vitro biological screening—including enzyme inhibition assays, receptor binding assays, antimicrobial activity, cell-based assays, and antioxidant activity—yielded no results for this particular molecule. Similarly, no investigations into its molecular or cellular mechanism of action have been reported in the literature.

The information available from scientific databases and publications focuses on derivatives or structurally related compounds, which, per the specific constraints of this request, cannot be used to describe the properties of this compound itself. Therefore, the requested article detailing the preclinical biological activity cannot be generated at this time due to the absence of specific research data for this compound.

Preclinical Biological Activity and Mechanism of Action Studies Excluding Human Clinical Data

Mechanism of Action Investigations (at a molecular/cellular level)

Target Identification and Validation

Preclinical investigations have successfully identified and validated specific molecular targets for compounds synthesized using 2-(2-Bromophenoxy)-5-chloroaniline. A significant area of research has been the development of inhibitors targeting the c-Myc oncogene and Fatty Acid Binding Proteins (FABPs).

c-Myc as a Target: The c-Myc protein, a transcription factor, is a critical regulator of cell proliferation, differentiation, and apoptosis. nih.gov Its aberrant expression is a hallmark of a majority of human cancers. nih.gov Molecules derived from a phenoxy-N-phenylaniline backbone, for which this compound is a key precursor, have been designed to inhibit c-Myc function. nih.gov The validation of c-Myc as a therapeutic target for these compounds stems from the observation that downregulation of c-Myc can inhibit key pathological changes in the development of diseases like colorectal cancer. nih.gov

Fatty Acid Binding Proteins (FABPs) as a Target: Urea derivatives synthesized from this compound have been identified as potential inhibitors of Fatty Acid Binding Proteins (FABPs). nih.gov FABP4, in particular, has emerged as an attractive therapeutic target for metabolic and inflammatory diseases. nih.gov The validation of FABP4 as a target is supported by the challenges in designing selective inhibitors due to the high structural similarity among FABP family members, making selective compounds highly sought after. nih.gov

Interaction with Biomolecules

The synthesized derivatives of this compound exert their effects through direct interaction with key biological molecules.

Interaction with the c-Myc/Max Complex and DNA: A primary mechanism of action for the c-Myc inhibiting derivatives is the disruption of the c-Myc/Max heterodimerization. nih.gov The c-Myc protein forms a heterodimer with its partner, Max, to bind to specific DNA sequences known as E-boxes, thereby activating the transcription of target genes involved in cell growth and proliferation. nih.gov Phenoxy-N-phenylaniline derivatives have demonstrated the ability to inhibit the binding of the c-Myc/Max dimer to DNA. nih.gov This interference with a critical protein-protein and protein-DNA interaction is a key aspect of their mode of action. Some c-Myc inhibitors have been shown to promote the degradation of the c-Myc protein itself. nih.gov

Interaction with Fatty Acid Binding Proteins: For derivatives targeting FABPs, the interaction involves binding within the ligand-binding pocket of the protein. The design of these inhibitors focuses on exploiting subtle structural differences between different FABP isoforms to achieve selectivity. For instance, the introduction of specific substituents is a strategy to occupy sub-pockets within FABP4 that are distinct from those in other FABPs like FABP3, thereby ensuring selective inhibition. nih.gov

In Vivo Animal Model Studies (Pharmacodynamics and Efficacy)

The therapeutic potential of compounds derived from this compound has been evaluated in various animal models of disease.

Efficacy Studies in Animal Models of Disease

Efficacy in Cancer Models: A novel phenoxy-N-phenylaniline derivative, referred to as compound 42, has shown significant efficacy in a HT29 tumor xenograft model. nih.gov In this model of colorectal cancer, treatment with compound 42 resulted in excellent antitumor activity. nih.gov Another study on a first-in-class c-MYC inhibitor, IDP-121, demonstrated a significant reduction of tumor growth in both syngeneic and orthotopic small cell lung cancer (SCLC) models when administered intravenously or subcutaneously. researchgate.net

| Compound | Animal Model | Cancer Type | Efficacy Outcome |

| Compound 42 | HT29 Tumor Xenograft (Mice) | Colorectal Cancer | Excellent antitumor efficacy. nih.gov |

| IDP-121 | Syngeneic and Orthotopic SCLC Models (Mice) | Small Cell Lung Cancer | Significant reduction of tumor growth. researchgate.net |

Efficacy in Infectious Disease Models: While the primary focus of the derivatives of this compound has been on non-communicable diseases, the broader class of quinoline (B57606) derivatives has been investigated in models of infectious diseases. However, specific efficacy studies for direct derivatives of this compound in infectious disease models are not prominently available in the reviewed literature.

Investigation of Physiological Effects in Animal Models

Beyond direct tumor suppression, studies have investigated the broader physiological impacts of these compounds in animal models.

Induction of Apoptosis and Cell Cycle Arrest: In preclinical cancer models, c-Myc inhibitors derived from phenoxy-N-phenylaniline have been shown to induce apoptosis (programmed cell death) in tumor cells. nih.gov Furthermore, these compounds can cause cell cycle arrest, preventing the proliferation and differentiation of cancer cells. nih.gov Specifically, compound 42 was observed to induce G2/M arrest at low concentrations and G0/G1 arrest at high concentrations. nih.gov The general mechanism for c-Myc inhibitors involves the depletion of ATP stores due to mitochondrial dysfunction, which leads to cell cycle arrest. nih.gov

Metabolic and Systemic Effects: Treatment with the c-Myc inhibitor compound 42 in a 30-day study on a HT29 tumor xenograft model did not cause significant weight loss or toxicity in the animals, suggesting a favorable safety profile at efficacious doses. nih.gov Similarly, the c-MYC inhibitor IDP-121 showed no systemic toxicity in lung cancer models. researchgate.net The inhibition of c-Myc is also known to down-regulate glycolysis and oxidative phosphorylation, leading to a depletion of cellular ATP. nih.gov This triggers the activation of AMP-activated protein kinase (AMPK) as a compensatory mechanism. nih.gov

| Compound/Inhibitor Class | Physiological Effect | Animal Model System |

| Compound 42 | Induction of apoptosis and cell cycle arrest (G2/M and G0/G1). nih.gov | Colorectal Cancer Xenograft (Mice) |

| c-Myc Inhibitors (General) | Depletion of ATP, activation of AMPK, downregulation of glycolysis. nih.gov | General Cancer Models |

| Compound 42 | No significant weight loss or toxicity. nih.gov | Colorectal Cancer Xenograft (Mice) |

| IDP-121 | No systemic toxicity. researchgate.net | Lung Cancer Models (Mice) |

Preclinical Pharmacokinetics and Metabolism Excluding Human Data

In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)

No specific in vitro metabolic stability data for 2-(2-Bromophenoxy)-5-chloroaniline in liver microsomes or hepatocytes from any species were found in the public literature.

In general, such studies are crucial in early drug discovery to assess the susceptibility of a compound to metabolic breakdown. These assays typically involve incubating the compound with liver fractions (microsomes) or whole liver cells (hepatocytes) and measuring the rate of its disappearance over time. The results are usually expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound.

Specific metabolic pathways for this compound have not been reported. However, based on its chemical structure, which contains a chloroaniline moiety and a brominated diphenyl ether linkage, several metabolic reactions could be anticipated.

For the chloroaniline portion, common metabolic pathways include:

N-oxidation: The amino group can be oxidized to form hydroxylamines and nitroso derivatives.

Aromatic hydroxylation: The aniline (B41778) ring can be hydroxylated at positions ortho or para to the amino group.

Acetylation: The amino group can undergo acetylation, a common phase II conjugation reaction.

For the diphenyl ether structure, potential metabolic routes involve:

Ether bond cleavage: The ether linkage can be cleaved, leading to the formation of a phenol (B47542) and a catechol or their derivatives.

Aromatic hydroxylation: Both phenyl rings are susceptible to hydroxylation.

Debromination: The bromine atom may be removed through oxidative or reductive processes.

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound are unknown.

Generally, the metabolism of aniline and its derivatives is often mediated by various CYP enzymes. For instance, studies on other chloroanilines have implicated CYP2E1 and CYP3A4 in their biotransformation. The metabolism of diphenyl ethers has also been shown to be dependent on CYP enzymes. Without experimental data, it is not possible to identify the specific CYP isozymes responsible for the metabolism of this compound.

Metabolite Identification and Characterization (in vitro/animal studies)

There are no published studies that identify or characterize the metabolites of this compound from either in vitro or in vivo animal studies.

To identify metabolites, researchers typically use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze samples from in vitro incubations or biological fluids from animal studies. The identification of metabolites is critical for understanding the drug's clearance mechanisms and for assessing the potential for pharmacologically active or toxic byproducts.

Absorption, Distribution, Excretion (ADE) Studies in Animal Models

No data from ADE studies in any animal models for this compound are publicly available.

ADE studies are fundamental to understanding how a compound behaves in a living organism. These studies provide information on how much of the compound is absorbed into the bloodstream, where it distributes in the body's tissues, and how it is eliminated (e.g., in urine or feces).

Information regarding the oral bioavailability of this compound or the effects of different routes of administration is not available.

Oral bioavailability is a key parameter that determines the fraction of an orally administered dose that reaches the systemic circulation. It is influenced by factors such as absorption from the gastrointestinal tract and first-pass metabolism in the gut wall and liver.

There are no published reports on the tissue distribution of this compound in animal models.

Tissue distribution studies are performed to understand which organs or tissues the compound accumulates in after administration. This information is important for assessing potential target organ toxicity and for understanding the compound's volume of distribution.

Excretion Pathways

Information regarding the specific excretion pathways of this compound in preclinical models is not available in publicly accessible scientific literature. Detailed studies outlining the routes and extent of elimination, such as through urine or feces in animal subjects, have not been published.

While the excretion of xenobiotics is generally dependent on factors like molecular weight, polarity, and the extent of metabolism, specific data for this compound is absent. Typically, compounds of this nature may undergo metabolism to more water-soluble forms to facilitate renal or biliary excretion. However, without experimental data, the primary routes of elimination for the parent compound and its potential metabolites remain undetermined.

Analytical Methodologies for Research and Quantification of 2 2 Bromophenoxy 5 Chloroaniline

Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)

For definitive identification and highly sensitive quantification, chromatography is coupled with mass spectrometry (MS).

GC-MS combines the separation power of GC with the detection capabilities of a mass spectrometer. Following separation on the GC column, the analyte is ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for unambiguous identification. epa.govnih.govresearchgate.net

LC-MS/MS is the benchmark for quantifying low levels of organic compounds in complex mixtures. After separation via HPLC or UPLC, the analyte is ionized, usually with electrospray ionization (ESI), and detected by a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and one or more specific product ions are monitored. This technique provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. d-nb.info

Analyzing 2-(2-Bromophenoxy)-5-chloroaniline in complex matrices like plasma, urine, or soil requires a robust sample preparation step to isolate the analyte and remove interferences that could suppress the instrument's signal or contaminate the system. ub.eduepa.gov

Sample Preparation:

Extraction: The initial step is to extract the analyte from the sample. For liquid samples like plasma or water, liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) is common. epa.gov SPE, using a C18 or mixed-mode sorbent, can provide a cleaner extract and allows for concentration of the analyte. For solid samples like soil, pressurized liquid extraction (PLE) or Soxhlet extraction would be employed. ub.edu

Cleanup: The resulting extract may require further cleanup to remove co-extracted matrix components like lipids or humic acids. ub.eduepa.gov

LC-MS/MS is the preferred technique for this type of analysis due to its high sensitivity and selectivity, which are crucial for detecting trace levels in complex biological or environmental samples. d-nb.info

Table 3: Representative SPE-LC-MS/MS Method for Quantification in Plasma| Step | Description |

|---|---|

| Sample Pre-treatment | Plasma (100 µL) is diluted with buffer and an internal standard is added. |

| Solid-Phase Extraction | Sample is loaded onto a C18 SPE cartridge. Cartridge is washed with water, then analyte is eluted with methanol. |

| Analysis | Eluate is evaporated and reconstituted in mobile phase for injection into the LC-MS/MS system. |

| LC Column | UPLC C18, 50 x 2.1 mm, 1.8 µm |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Transition | Precursor Ion (Q1): 299.9 [M+H]+ (for C12H9BrClNO) Product Ion (Q3): Specific fragment (determined experimentally) |

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)

The quantitative analysis of trace amounts of this compound in complex matrices can be effectively achieved using mass spectrometry (MS) coupled with chromatographic separation, most commonly gas chromatography (GC) or liquid chromatography (LC). To enhance sensitivity and selectivity, specific MS techniques like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed.

Selected Ion Monitoring (SIM)

In SIM mode, the mass spectrometer is set to detect only a few specific ions of interest rather than scanning the entire mass spectrum. This targeted approach significantly increases the dwell time on the selected ions, leading to a much lower limit of detection for the target analyte. For the analysis of aniline (B41778) derivatives, EPA Method 8270D suggests that SIM is an acceptable technique for achieving lower quantitation limits than those obtainable with full-scan mass spectrometry. lcms.cz The selection of ions for SIM is based on the mass spectrum of the target compound. For this compound, characteristic ions would be chosen based on its electron ionization (EI) fragmentation pattern. This would likely include the molecular ion and major fragment ions.

A study on the determination of chlorfluazuron (B1668723) in termites using GC-MS utilized a SIM method to monitor specific aniline degradation products, demonstrating the applicability of this technique for related compounds. nih.gov In this study, characteristic fragment ions were selected for monitoring, with one ion used for quantification and others for confirmation. nih.gov

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity and sensitivity than SIM. It is the most common method for the quantification of analytes by LC/MS/MS. The process involves two stages of mass selection. In the first stage (Q1), a specific "precursor" or "parent" ion, typically the protonated molecule [M+H]⁺ of the analyte, is selected. This precursor ion is then fragmented in a collision cell (Q2). In the second stage of mass analysis (Q3), one or more specific "product" or "daughter" ions resulting from the fragmentation are selected and detected. nih.gov This two-step filtering process drastically reduces background noise and chemical interference, leading to highly sensitive and specific quantification. nih.gov

For the analysis of this compound, a hypothetical MRM method would first involve the selection of its protonated molecule as the precursor ion. The exact mass of this ion would be determined by high-resolution mass spectrometry. Following collision-induced dissociation (CID), characteristic product ions would be formed. Based on the fragmentation patterns of similar compounds like chloroanilines, these product ions would likely result from the cleavage of the ether bond or loss of the bromine or chlorine atoms. Mass spectral databases, such as the NIST WebBook, provide fragmentation data for related compounds like o-, m-, and p-chloroaniline, which can help in predicting the fragmentation of the target molecule. nist.govnist.gov

The development of an MRM method requires the optimization of several parameters, including the selection of precursor and product ions and the optimization of collision energy for each transition. Typically, the most intense and stable transition is used for quantification, while one or two other transitions are monitored for confirmation of the analyte's identity.

Below is a hypothetical data table illustrating the kind of parameters that would be determined during the development of an MRM method for this compound.

| Parameter | Value |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion 1 (m/z) | Fragment A (Quantifier) |

| Product Ion 2 (m/z) | Fragment B (Qualifier) |

| Collision Energy (eV) | Optimized value for Transition 1 |

| Dwell Time (ms) | Optimized value |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to mass spectrometric techniques for the quantification of certain analytes. These methods are based on the principle that chemical compounds absorb light at specific wavelengths.

Development of Colorimetric Assays (e.g., for related aniline derivatives)

Colorimetric assays are a type of spectrophotometric method where a chemical reaction produces a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. For aromatic amines like aniline and its derivatives, several colorimetric assays have been developed based on derivatization or enzymatic reactions.

Derivatization-Based Colorimetric Assays

This approach involves reacting the target aniline derivative with a chromogenic reagent to produce a colored compound. The choice of reagent is critical and depends on the specific functional groups of the analyte.

One study evaluated several reagents for the detection of primary aromatic amines, including 4-N,N′-Dimethylaminoazobenzene-4′-isothiocyanate (DABITC) and Malachite Green Isothiocyanate (MGI). nih.gov These reagents react with the primary amine group to produce distinctly colored products. For instance, the reaction with MGI could turn a solution containing an aniline derivative to a specific color, which can then be quantified.

Another well-established reagent for the colorimetric determination of primary amines is trinitrobenzenesulfonic acid (TNBS). nist.gov The reaction of TNBS with aniline and its derivatives in a buffered solution produces a colored compound with high absorbance at a specific wavelength. nist.gov The optimal conditions for this reaction, such as pH and reaction time, would need to be established for the specific aniline derivative being analyzed. nist.gov

Enzymatic Colorimetric Assays

Enzymatic assays can offer high specificity and sensitivity. A general colorimetric assay for aromatic amino acid decarboxylases has been developed that couples an amine oxidase with a peroxidase. nist.govnih.gov In this system, the amine is oxidized by the amine oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used by the peroxidase to oxidize a chromogenic substrate, resulting in a color change. nist.govnih.gov This principle could be adapted for the determination of this compound, provided a suitable amine oxidase that acts on this substrate is identified.

The development of a colorimetric assay for this compound would involve several key steps:

Selection of a suitable chromogenic reagent or enzymatic system: This would be based on the reactivity of the aniline functional group.

Optimization of reaction conditions: This includes pH, temperature, reaction time, and reagent concentrations to ensure a stable and reproducible color development.

Determination of the absorption maximum (λmax): The wavelength at which the colored product shows maximum absorbance is identified to ensure the highest sensitivity.

Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the analyte in unknown samples.

The following table summarizes some of the reagents and principles used in colorimetric assays for aniline derivatives, which could be explored for the development of a method for this compound.

| Reagent/Method | Principle | Potential Application |

| Trinitrobenzenesulfonic acid (TNBS) | Derivatization of the primary amine group to form a colored product. nist.gov | Direct quantification of aniline derivatives. |

| Malachite Green Isothiocyanate (MGI) | Reaction with the primary amine to produce a distinctly colored compound. | Qualitative and quantitative analysis of aromatic amines. |

| Amine Oxidase/Peroxidase System | Enzymatic oxidation of the amine, coupled to a color-producing reaction. nist.govnih.gov | Specific and sensitive quantification of aromatic amines. |

Non Biological and Non Clinical Applications of 2 2 Bromophenoxy 5 Chloroaniline

In Agrochemical Research (e.g., as an intermediate for pesticides or herbicides):

No information was found linking "2-(2-Bromophenoxy)-5-chloroaniline" as an intermediate in the synthesis of pesticides or herbicides.

It is important to note that a similarly named compound, 2-Bromo-5-chloroaniline (B1280272) , is a well-documented and versatile synthetic intermediate used in the creation of pharmaceuticals and agrochemicals. However, this is a distinct chemical compound from the one specified in the request.

Due to the absence of specific data for "this compound" in the requested fields, the generation of a detailed article adhering to the provided outline is not possible.

Current Challenges and Future Research Directions

Addressing Synthetic Efficiency and Scalability

The practical application of 2-(2-bromophenoxy)-5-chloroaniline is intrinsically linked to the efficiency and scalability of its synthesis. Traditional methods for creating diaryl ether linkages, such as the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, which can limit their applicability and environmental friendliness. organic-chemistry.orgnih.gov

Future research should prioritize the development of more efficient and scalable synthetic protocols. This includes the exploration of advanced catalytic systems, such as those employing palladium or copper nanoparticles, which can facilitate the C-O cross-coupling reaction under milder conditions and with lower catalyst loadings. organic-chemistry.org The investigation of microwave-assisted organic synthesis could also offer a pathway to accelerated reaction times and improved yields.

A significant challenge lies in the selective construction of the diaryl ether bond in the presence of multiple reactive sites on the aniline (B41778) and phenol (B47542) precursors. The development of orthogonal protection-deprotection strategies and highly chemoselective catalysts will be crucial for achieving high-purity products on a larger scale.

Exploring Novel Biological Targets and Therapeutic Areas (preclinical)

Future preclinical research should focus on screening this compound and its analogues against a diverse panel of biological targets. Given the prevalence of diaryl ethers in kinase inhibitors, investigating its potential to inhibit specific kinases involved in cancer cell proliferation, such as Src kinase or Abl kinase, would be a logical starting point. nih.gov For instance, derivatives of anilinoquinazolines containing a substituted phenoxy group have shown potent and selective inhibition of such kinases.

Furthermore, the presence of halogen atoms suggests that the compound could be explored for its potential as an antimicrobial or antifungal agent. The structural similarity to compounds like triclosan, a well-known antibacterial and antifungal agent, provides a rationale for such investigations. A patent for the synthesis of the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) highlights its use as an intermediate for making antibacterial compounds. google.com

Advancements in Computational Prediction of Activity and Properties

In the absence of extensive experimental data, computational modeling and simulation present a powerful tool for predicting the physicochemical properties and potential biological activities of this compound. Density functional theory (DFT) calculations can provide insights into its molecular geometry, electronic structure, and reactivity. chemicalbook.com

Future research should leverage computational approaches to build a comprehensive in silico profile of the compound. This includes:

Molecular Docking: Simulating the binding of this compound to the active sites of various enzymes, such as kinases and bacterial proteins, to predict potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of analogues are synthesized, QSAR models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its drug-likeness and potential liabilities early in the research process.

These computational studies can significantly de-risk and accelerate the experimental investigation of this compound and its derivatives.

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly important in modern chemical synthesis. The development of sustainable and environmentally benign routes to this compound is a critical future research direction.

This involves moving away from traditional methods that use hazardous reagents and solvents. Future efforts should focus on:

Catalyst Development: Designing highly active and recyclable catalysts, such as magnetically separable nanocatalysts, to minimize waste and simplify product purification. organic-chemistry.org

Alternative Solvents: Replacing high-boiling, toxic solvents like DMF and NMP with greener alternatives such as water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The use of flow chemistry presents another promising avenue for developing a more sustainable and efficient synthesis. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, while also minimizing solvent usage and improving safety.

Application of Advanced Analytical Techniques for Deeper Insights

A thorough understanding of the properties and behavior of this compound requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential for structural elucidation, more sophisticated techniques can provide deeper insights.

Future research should employ a range of analytical methods to fully characterize the compound and its potential interactions:

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule, which is invaluable for understanding its physical properties and for computational modeling studies.

Advanced Chromatographic Techniques: Utilizing techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for impurity profiling and metabolic studies.

Biophysical Techniques: Employing methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study its binding affinity and thermodynamics with potential biological targets once they are identified.

The application of these advanced analytical techniques will be crucial for building a comprehensive understanding of this compound and for guiding its future development and application.

常见问题

Basic: What are the established synthetic routes for 2-(2-Bromophenoxy)-5-chloroaniline, and what characterization techniques are essential for confirming its structure?

Answer:

The compound can be synthesized via microwave-assisted reactions using bromophenoxy aniline derivatives as precursors. For example, 2-(2-bromophenoxy)benzenamine (a structural analog) was acetylated under microwave conditions to yield N-(2-(2-bromophenoxy)phenyl)acetamide with 92% efficiency, verified by LCMS, ¹H NMR, and ¹³C NMR . Conventional methods may involve Ullmann coupling or nucleophilic aromatic substitution. Key characterization steps include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic ring integrity.

- LCMS : To validate molecular weight and purity.

- Elemental analysis : To ensure correct stoichiometry.

Basic: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine atom on the phenoxy group acts as a leaving group, enabling participation in Buchwald-Hartwig or Suzuki-Miyaura couplings. The chlorine at the 5-position exerts an electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic substitution to specific positions. For instance, bromine substitution facilitates coupling reactions to generate biaryl structures, as seen in analogs like N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-bromophenoxy)acetamide .

Advanced: What experimental design considerations are critical when optimizing the synthesis of this compound to minimize by-products?

Answer:

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .

- Catalyst choice : Copper(I) iodide or palladium catalysts improve coupling efficiency in Ullmann or cross-coupling reactions.

- Temperature control : Microwave synthesis reduces reaction time (e.g., 10–15 minutes) and minimizes thermal decomposition .

- Protecting groups : Acetylation of the aniline NH₂ group (as in ) prevents unwanted side reactions.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Systematic structure-activity relationship (SAR) studies are essential. For example:

- Functional group variation : Replace bromine with chlorine or fluorine to assess halogen-dependent bioactivity .

- Dosage standardization : Use consistent molar concentrations in cytotoxicity assays.

- Control experiments : Compare results with structurally similar compounds like (2-bromo-5-chlorophenyl)methylamine derivatives, which show variable antimicrobial and anticancer activities depending on substitution patterns .

Advanced: What analytical strategies are recommended for distinguishing between positional isomers in halogenated aniline derivatives like this compound?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals to confirm substituent positions on the aromatic ring.

- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical molecular formulas but distinct structures.

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated in analogs like 2-(2-bromophenoxy)-5-hexylphenol .

Basic: What are the primary applications of this compound in materials science research?

Answer:

The compound serves as a monomer for conductive polymers (e.g., polyaniline analogs) due to its electron-rich aromatic system. For example, poly(2-chloroaniline)/SiO₂ nanocomposites exhibit enhanced thermal stability and conductivity, suggesting potential for similar derivatives in optoelectronic devices .

Advanced: In medicinal chemistry, what role does this compound serve as a building block for bioactive molecules?

Answer:

It is a key intermediate for synthesizing antimicrobial and anticancer agents . Derivatives like N-(2-(2-bromophenoxy)phenyl)acetamide (92% yield) and bromophenoxy-acetamide-thiazole hybrids demonstrate bioactivity. Functionalization sites include:

- NH₂ group : Acylation or sulfonation to enhance bioavailability.